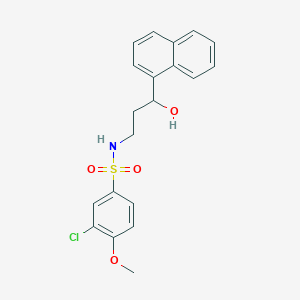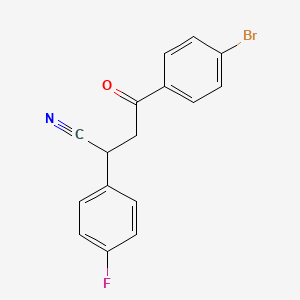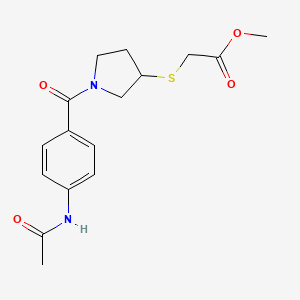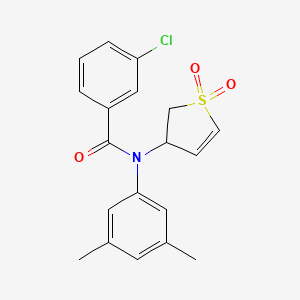![molecular formula C18H16N4O2S B2879883 2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione CAS No. 610276-11-4](/img/structure/B2879883.png)
2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole ring, containing two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives can be synthesized via various strategies . One common method involves the use of hydrazonoyl halides in the presence of alkyl carbothioates, carbothioamides, and other reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a benzo[de]isoquinoline-1,3-dione group. The exact structure would need to be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 1,2,4-triazole ring or the benzo[de]isoquinoline-1,3-dione group. The exact reactions would depend on the specific conditions and reagents used .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related compounds emphasizes the development of novel synthetic methods and characterization techniques. For instance, the study of combi-molecules designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA highlighted the importance of NMR spectroscopy for structural characterization (Senhaji Mouhri et al., 2017). This research underlines the potential for creating targeted molecules with specific biological activities, which could include molecules like 2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione.
Biological Activities
The biological activities of structurally similar molecules have been explored, particularly their anti-tuberculosis and cytotoxic effects. A study on 3-heteroarylthioquinoline derivatives showcased significant activity against Mycobacterium tuberculosis, indicating the potential for developing new therapeutic agents from similar molecular frameworks (Chitra et al., 2011). These findings suggest that molecules like 2-[3-(4-methyl-5-sulfanylidene-1H,1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione could have promising applications in addressing infectious diseases through novel mechanisms of action.
Luminescent Properties and Imaging Applications
The luminescent properties of naphthalimide derivatives, closely related to the chemical structure , have been exploited for imaging applications. A study on novel piperazine substituted naphthalimide compounds highlighted their potential as fluorescent probes for pH monitoring and photo-induced electron transfer processes (Gan et al., 2003). This indicates that similar molecules could be developed as sensitive imaging tools in biological and medical research, providing insights into cellular processes and disease mechanisms.
Mecanismo De Acción
While the exact mechanism of action for this compound is not known, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-21-14(19-20-18(21)25)9-4-10-22-16(23)12-7-2-5-11-6-3-8-13(15(11)12)17(22)24/h2-3,5-8H,4,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOIXCESCJEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)


![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)
![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)
